molecular formula C12H20Si B7779393 1-(Trimethylsilyl)-4-iso-propylbenzene CAS No. 18027-97-9

1-(Trimethylsilyl)-4-iso-propylbenzene

Cat. No.: B7779393
CAS No.: 18027-97-9
M. Wt: 192.37 g/mol
InChI Key: PXFOGPKCOTUXEG-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-4-iso-propylbenzene is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring with an iso-propyl substituent. This compound is part of the broader class of organosilicon compounds, which are known for their unique chemical properties and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-4-iso-propylbenzene typically involves the reaction of iso-propylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

iso-Propylbenzene+Trimethylsilyl chlorideBaseThis compound\text{iso-Propylbenzene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} iso-Propylbenzene+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-4-iso-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and organometallic reagents such as Grignard reagents.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-(Trimethylsilyl)-4-iso-propylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-4-iso-propylbenzene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for reactive functional groups, thereby preventing unwanted side reactions during chemical synthesis. Additionally, the presence of the trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes .

Comparison with Similar Compounds

Uniqueness: 1-(Trimethylsilyl)-4-iso-propylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical properties such as increased stability and reactivity. The presence of both the trimethylsilyl and iso-propyl groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

trimethyl-(4-propan-2-ylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Si/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFOGPKCOTUXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264275
Record name 1-(1-Methylethyl)-4-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18027-97-9
Record name 1-(1-Methylethyl)-4-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18027-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-4-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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